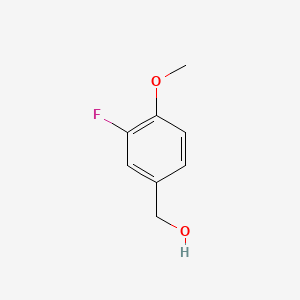

3-Fluoro-4-methoxybenzyl alcohol

Description

Significance of Fluorinated Benzyl (B1604629) Alcohols in Advanced Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgnih.gov Fluorinated benzyl alcohols are particularly important for several reasons:

The development of new synthetic methods continues to expand the utility of fluorinated compounds, with transition-metal-catalyzed C-H functionalization and other novel strategies providing new routes to access diverse fluorinated organic scaffolds. rsc.orgnih.gov

Overview of Strategic Applications of 3-Fluoro-4-methoxybenzyl alcohol in Scientific Disciplines

While specific, large-scale applications of this compound are often part of proprietary industrial research, its primary role is as a specialized building block. Its precursor, 3-Fluoro-4-methoxybenzaldehyde (B1294953), is recognized as a useful reagent in the synthesis of potent inhibitors for therapeutic targets in cancer treatment and in the creation of antiplatelet agents. chemicalbook.com The alcohol is typically synthesized from this aldehyde via standard reduction methods.

The utility of the closely related 4-fluoro-3-methoxybenzyl scaffold in a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13), investigated for the treatment of osteoarthritis, highlights the importance of this substitution pattern in medicinal chemistry. This demonstrates the strategic value of fluorinated and methoxylated benzyl scaffolds in the design of new therapeutic agents. The specific arrangement of the fluoro and methoxy (B1213986) groups on the benzyl ring is a key element in the design of compounds that can interact effectively with biological targets.

Evolution of Research Trajectories Involving the 3-Fluoro-4-methoxybenzyl scaffold

The use of fluorinated scaffolds in chemical research has evolved significantly. Initially used to simply increase metabolic stability, fluorine-containing building blocks are now employed with much greater sophistication. The research trajectory has moved towards using these scaffolds to create molecules with highly specific functions and properties.

An example of this evolution is the development of advanced protecting groups for use in complex organic synthesis. Researchers have designed new benzyl ether-type protecting groups based on a 3-fluorobenzyl scaffold that offer unique cleavage conditions, allowing for more complex and efficient synthetic routes. Furthermore, recent studies on the use of fluorinated piperidine (B6355638) scaffolds in drug discovery, which incorporate moieties like 3-fluoro-4-methoxybenzyl, show the continuing trend of using these building blocks to probe structure-activity relationships and optimize compounds for central nervous system targets. chemrxiv.org The ongoing development of synthetic methodologies to create and utilize fluorinated building blocks underscores their expanding role in constructing the next generation of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 96047-32-4 | scbt.comfishersci.com |

| Molecular Formula | C₈H₉FO₂ | scbt.com |

| Molecular Weight | 156.15 g/mol | scbt.com |

| Appearance | Liquid / Solid | fishersci.comaobchem.com |

Table 2: Representative Synthesis of this compound

| Reactant | Reagent | Product |

|---|---|---|

| 3-Fluoro-4-methoxybenzaldehyde | Sodium Borohydride (B1222165) (NaBH₄) or similar reducing agent | This compound |

| Description: The synthesis is typically achieved through the chemical reduction of the aldehyde group of 3-Fluoro-4-methoxybenzaldehyde. This is a standard and efficient method for producing benzyl alcohols from their corresponding benzaldehydes. chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWYYUUOGAUCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379096 | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96047-32-4 | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Fluoro 4 Methoxybenzyl Alcohol

Established Synthetic Routes for 3-Fluoro-4-methoxybenzyl alcohol Formation

Reductive Transformations of 3-Fluoro-4-methoxybenzaldehyde (B1294953) and Related Precursors

A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. nih.govsigmaaldrich.comchemicalbook.com This transformation is typically accomplished using a variety of reducing agents.

A common and effective method involves the use of sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). prepchem.comodinity.com This reaction is generally carried out at room temperature and offers high yields of the desired benzyl (B1604629) alcohol. prepchem.com The process involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. Subsequent workup with a mild acid quenches the reaction and protonates the resulting alkoxide to yield the alcohol. prepchem.comodinity.com

Whole-cell catalysis using organisms like Saccharomyces cerevisiae (baker's yeast) also presents a green alternative for the reduction of fluorinated benzaldehydes. nih.gov Studies have shown that while 2-fluorobenzaldehyde (B47322) and 4-fluorobenzaldehyde (B137897) show different reactivities, 3-fluorobenzaldehyde (B1666160) exhibits reactivity comparable to benzaldehyde (B42025) in these biotransformations, leading to the formation of the corresponding benzyl alcohol. nih.gov

Below is a table summarizing the reductive transformation of 3-Fluoro-4-methoxybenzaldehyde:

| Precursor | Reagent | Solvent | Product |

| 3-Fluoro-4-methoxybenzaldehyde | Sodium Borohydride (NaBH4) | Methanol/Ethanol | This compound |

| 3-Fluoro-4-methoxybenzaldehyde | Saccharomyces cerevisiae | Glucose/Water | This compound |

Multi-step Convergent and Divergent Synthetic Strategies

Multi-step syntheses provide versatile pathways to this compound, often starting from more readily available or cheaper starting materials. odinity.comlumenlearning.comlibretexts.org These strategies can be either convergent, where different fragments are synthesized separately and then combined, or divergent, where a common intermediate is used to create a variety of related products.

One potential divergent strategy could begin with a suitable substituted benzene (B151609) derivative, which is then functionalized in a stepwise manner. For instance, a synthetic sequence could involve the introduction of the fluorine and methoxy (B1213986) groups onto the aromatic ring, followed by formylation to yield 3-fluoro-4-methoxybenzaldehyde, which is then reduced as described previously. lumenlearning.com The order of these steps is crucial to ensure the correct regiochemistry of the final product. lumenlearning.com

A convergent approach might involve the coupling of two smaller, functionalized molecules. However, for a relatively simple molecule like this compound, linear, multi-step syntheses are more common.

Synthesis of Key Precursors and Intermediates

The availability and synthesis of key precursors are critical for the successful production of this compound. These precursors include the corresponding aldehyde, halogenated derivatives, and carboxylic acids.

Routes to 3-Fluoro-4-methoxybenzaldehyde

3-Fluoro-4-methoxybenzaldehyde is a crucial intermediate, and its synthesis has been explored through various methods. One patented method describes the preparation of the isomeric 3-methoxy-4-fluorobenzaldehyde starting from 3,4-difluorobromobenzene. google.com This process involves a nucleophilic aromatic substitution with sodium methoxide, followed by the formation of a Grignard reagent and subsequent reaction with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. google.com A similar strategy could potentially be adapted to synthesize 3-fluoro-4-methoxybenzaldehyde from a different starting material.

Another approach could involve the formylation of 2-fluoroanisole. The directing effects of the fluorine and methoxy groups would be critical in achieving the desired substitution pattern.

Preparation of Halogenated Benzyl Bromides and Related Electrophiles

Halogenated benzyl derivatives, such as benzyl bromides, are versatile electrophiles that can be used in the synthesis of more complex molecules. The preparation of substituted benzyl bromides often involves the radical bromination of the corresponding toluene (B28343) derivative. google.com For instance, a method for the synthesis of 3,4-dichlorobenzyl bromide involves the reaction of 3,4-dichlorotoluene (B105583) with sodium bromate (B103136) and sodium bromide in the presence of an initiator like AIBN or BPO. google.com A similar approach could potentially be applied to 3-fluoro-4-methoxytoluene to yield 3-fluoro-4-methoxybenzyl bromide. This intermediate could then be converted to the corresponding alcohol through hydrolysis or other nucleophilic substitution reactions.

Formation of Substituted Benzoic Acid Derivatives

Substituted benzoic acids are important precursors that can be transformed into benzyl alcohols via reduction. 3-Fluoro-4-methoxybenzoic acid can be synthesized and subsequently reduced to this compound. ossila.comnih.gov The synthesis of 3-fluoro-4-methoxybenzoic acid can be achieved through various routes. For instance, the oxidation of 3-fluoro-4-methoxytoluene would yield the desired carboxylic acid. Alternatively, functional group transformations on other substituted benzene rings can also lead to the formation of 3-fluoro-4-methoxybenzoic acid. prepchem.comprepchem.com This acid can then be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or by converting it to an ester followed by reduction.

Advanced Approaches in Chemical Synthesis

The synthesis of this compound, a key intermediate in various chemical industries, is increasingly benefiting from advanced synthetic methodologies. These approaches aim to enhance efficiency, stereoselectivity, and sustainability compared to traditional methods. This section explores asymmetric synthesis for producing chiral versions of the alcohol, the application of green chemistry principles to its synthesis, and the use of chemoenzymatic pathways.

Asymmetric Synthesis and Chiral Induction in Benzyl Alcohol Derivatization

While this compound is achiral, the introduction of a substituent at the benzylic carbon creates a stereocenter, leading to chiral derivatives of significant interest in pharmaceuticals and materials science. Asymmetric synthesis aims to produce these chiral derivatives as a single enantiomer, which is crucial as different enantiomers can have vastly different biological activities.

The primary strategy for the asymmetric synthesis of chiral benzyl alcohol derivatives is the enantioselective reduction of a corresponding prochiral ketone. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric reduction.

Catalytic Asymmetric Reduction:

This method involves the use of a prochiral ketone precursor, such as 3-fluoro-4-methoxyacetophenone, and a catalyst system composed of a metal and a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Key catalyst systems for this transformation include those based on ruthenium, rhodium, and iridium complexed with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamine ligands. The choice of catalyst, ligand, solvent, and reaction conditions is critical for achieving high enantioselectivity (measured as enantiomeric excess, or ee) and yield.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the precursor molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For substituted benzyl alcohols, this can involve diastereoselective reactions where the chiral auxiliary influences the formation of one diastereomer over the other. researchgate.net

The table below illustrates a representative, though hypothetical, asymmetric reduction of a ketone precursor to yield a chiral derivative of this compound, highlighting the typical outcomes of such reactions.

| Precursor | Catalyst System | Reducing Agent | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |

| 3-Fluoro-4-methoxyacetophenone | RuCl₂(S)-BINAP | H₂ | (S)-1-(3-Fluoro-4-methoxyphenyl)ethanol | 95 | >99 |

| 3-Fluoro-4-methoxyacetophenone | (S)-CBS Catalyst | BH₃·SMe₂ | (S)-1-(3-Fluoro-4-methoxyphenyl)ethanol | 92 | 98 |

This table presents hypothetical data based on common outcomes for asymmetric reductions of similar aromatic ketones.

Green Chemistry Principles in Benzyl Alcohol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to reduce its environmental impact. sigmaaldrich.comgoogle.com The conventional synthesis often involves the reduction of 3-fluoro-4-methoxybenzaldehyde using metal hydrides like sodium borohydride in organic solvents. While effective, this method generates significant waste.

Green chemistry approaches focus on several key areas:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic hydrogenation is a major green improvement. This process uses molecular hydrogen (H₂) as the reductant, with water being the only byproduct. Catalysts are typically precious metals like palladium (Pd), platinum (Pt), or ruthenium (Ru) on a solid support such as carbon (C). This allows for easy separation and recycling of the catalyst, minimizing waste.

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs) as solvents. Green alternatives include water, supercritical fluids (like CO₂), or bio-based solvents like ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF). The synthesis of this compound via catalytic hydrogenation can often be performed in greener solvents, reducing the environmental footprint.

Energy Efficiency: Utilizing reaction conditions with lower energy consumption, such as ambient temperature and pressure, contributes to a greener process. Modern catalysts are often highly active, allowing for efficient reactions without the need for excessive heating.

The table below compares a traditional synthesis with a greener alternative for producing this compound.

| Parameter | Traditional Method | Green Chemistry Approach |

| Precursor | 3-Fluoro-4-methoxybenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen (H₂) |

| Catalyst | None (stoichiometric) | 5% Pd/C |

| Solvent | Methanol/Dichloromethane (B109758) | Water or Ethanol |

| Byproducts | Borate salts, organic waste | Water |

| Waste Generation | High | Low |

This shift towards catalytic methods not only aligns with green chemistry principles by reducing waste and using safer reagents but can also be more cost-effective on an industrial scale.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and highly selective reaction pathways. nih.gov For the synthesis of this compound, the most relevant chemoenzymatic approach is the biocatalytic reduction of its precursor, 3-fluoro-4-methoxybenzaldehyde. sigmaaldrich.com

This transformation utilizes enzymes called alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.gov These enzymes are highly stereoselective, making them ideal for producing chiral alcohols from prochiral ketones. Even for producing an achiral alcohol like this compound, biocatalysis offers significant advantages in terms of green chemistry.

Whole-Cell Biocatalysis:

A common and cost-effective method involves using whole microbial cells, such as Saccharomyces cerevisiae (baker's yeast), which naturally contain a variety of ADHs. dtu.dk The yeast cells are simply incubated with the 3-fluoro-4-methoxybenzaldehyde substrate in an aqueous medium. The enzymes within the cells reduce the aldehyde to the desired alcohol. This approach is particularly green as it operates in water at or near room temperature and avoids the use of toxic metals or reagents.

Isolated Enzyme Systems:

For higher selectivity and efficiency, isolated and often engineered ADHs can be used. These enzymes require a nicotinamide (B372718) cofactor (such as NADH or NADPH) as a source of hydrides. To make the process economically viable, a cofactor regeneration system is employed. This can be achieved by adding a sacrificial alcohol (like isopropanol) and a second enzyme, or through electrochemical or photochemical methods.

Recent research has identified and engineered robust ADHs, such as those from Lactobacillus kefir, that exhibit broad substrate scope and high stereoselectivity, making them suitable for the reduction of a wide array of aromatic aldehydes and ketones. nih.gov

The table below outlines a typical chemoenzymatic synthesis of this compound.

| Biocatalyst | Precursor | Cofactor System | Reaction Conditions | Product | Conversion (%) |

| S. cerevisiae (Baker's Yeast) | 3-Fluoro-4-methoxybenzaldehyde | In-situ regeneration | Aqueous buffer, 30°C | This compound | >95 |

| Lactobacillus kefir ADH | 3-Fluoro-4-methoxybenzaldehyde | Isopropanol/GDH | Aqueous buffer, pH 7, 25°C | This compound | >99 |

This table presents plausible data based on known capabilities of these biocatalytic systems for reducing similar benzaldehyde derivatives.

Chemical Reactivity and Derivatization Strategies Involving 3 Fluoro 4 Methoxybenzyl Alcohol

Reactions at the Benzylic Alcohol Moiety

The primary alcohol functional group is a versatile handle for a variety of chemical modifications, including oxidation, ether and ester formation, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

As a primary alcohol, 3-fluoro-4-methoxybenzyl alcohol can be oxidized to form either 3-fluoro-4-methoxybenzaldehyde (B1294953) or 3-fluoro-4-methoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.comsigmaaldrich.com

The partial oxidation to the aldehyde requires the use of milder oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.com Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM). youtube.com Another approach involves catalytic oxidation, for instance, using a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) with hydrogen peroxide as a clean oxidant. ijasrm.com

For the complete oxidation to 3-fluoro-4-methoxybenzoic acid, stronger oxidizing agents are necessary. sigmaaldrich.com Common reagents for this include potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄), which can be generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent). youtube.com The reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. sigmaaldrich.com A patented method for a similar compound, 3-nitro-4-methoxybenzyl alcohol, utilizes nitric acid for the oxidation to the corresponding benzoic acid. google.com

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 3-Fluoro-4-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 3-Fluoro-4-methoxybenzaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

| 3-Fluoro-4-methoxybenzoic acid | Potassium permanganate (KMnO₄) | Basic solution, heat |

| 3-Fluoro-4-methoxybenzoic acid | Chromic acid (Jones Reagent) | Acetone, 0°C to Room Temperature |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification. Ether synthesis often involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile. A common method is the Williamson ether synthesis, where the alcohol is treated with a base like sodium hydride (NaH) followed by reaction with an alkyl halide. fishersci.at Alternatively, iron(III) chloride has been used as a catalyst for the substitution reaction of benzylic alcohols with other nucleophiles, including alcohols, to form ethers. libretexts.org

Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This is an equilibrium process, and often the alcohol or carboxylic acid is used in excess to drive the reaction forward. libretexts.org A more reactive method involves the use of acyl chlorides or acid anhydrides. youtube.comresearchgate.net The reaction of this compound with an acyl chloride, for instance, is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). libretexts.org Therefore, nucleophilic substitution at the benzylic carbon of this compound requires activation of the -OH group. This is typically done by protonation in the presence of a strong acid, which converts the leaving group to water (a much better leaving group). libretexts.orgmasterorganicchemistry.com Subsequent reaction with a nucleophile, such as a halide ion (Cl⁻, Br⁻, I⁻), leads to the corresponding 3-fluoro-4-methoxybenzyl halide. libretexts.org

Being a primary benzylic alcohol, the substitution reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the conditions. masterorganicchemistry.comuci.edu The formation of a relatively stable benzylic carbocation favors the Sₙ1 pathway, while less sterically hindered primary alcohols can also undergo an Sₙ2 reaction. libretexts.orgmasterorganicchemistry.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively, generally via an Sₙ2 mechanism which results in an inversion of stereochemistry if the carbon is chiral. ijasrm.comunco.edu

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is substituted with a fluorine atom and a methoxy (B1213986) group, which direct the regiochemical outcome of electrophilic aromatic substitution and can influence the potential for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. youtube.comlibretexts.org

When both groups are present, their directing effects must be considered. In this compound, the positions ortho to the methoxy group are C3 and C5. The positions ortho to the fluorine are C2 and C4.

Position C2 is ortho to fluorine and meta to methoxy.

Position C5 is ortho to methoxy and meta to fluorine.

Position C6 is para to fluorine and meta to methoxy.

The powerful activating and directing effect of the methoxy group typically dominates. Therefore, electrophilic substitution is most likely to occur at the position most strongly activated, which is C5 (ortho to the methoxy group and meta to the fluoro group). Halogenation reactions, such as bromination with Br₂ and a Lewis acid catalyst like FeBr₃, or nitration with a mixture of nitric and sulfuric acid, would be expected to yield the 5-substituted product as the major isomer. youtube.comlibretexts.orgmasterorganicchemistry.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OCH₃ (Methoxy) | Activating | ortho, para |

| -F (Fluoro) | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution Mechanisms and Regioselectivity

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly when the ring is substituted with electron-withdrawing groups. fishersci.atmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of the leaving group restores the aromaticity. masterorganicchemistry.com

In derivatives of this compound, such as the corresponding aldehyde or carboxylic acid, the fluorine atom can serve as a leaving group in SₙAr reactions. masterorganicchemistry.comossila.com Fluorine is a good leaving group in this context because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The presence of an electron-withdrawing group (like an aldehyde or carboxylate) ortho or para to the fluorine is crucial for stabilizing the negative charge of the Meisenheimer intermediate and facilitating the reaction. In the case of 3-fluoro-4-methoxybenzaldehyde, the aldehyde group is para to the fluorine, which would strongly activate it towards nucleophilic substitution. Thus, reaction with a nucleophile (e.g., an alkoxide, amine, or thiol) would lead to the displacement of the fluoride (B91410) ion. fishersci.atresearchgate.net

Selective Functionalization and Derivatization for Complex Molecule Synthesis

The strategic placement of fluoro and methoxy substituents on the benzyl (B1604629) alcohol scaffold endows this compound with a unique chemical reactivity profile. This allows for its use as a versatile building block in the synthesis of complex molecules through selective functionalization and derivatization. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom, combined with the reactivity of the benzylic alcohol, opens avenues for a variety of chemical transformations.

Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, enabling the assembly of complex molecular architectures from simpler precursors. nih.gov While this compound itself is not directly used in these couplings, it can be readily converted into a suitable electrophilic partner, typically an aryl halide or triflate. The benzylic alcohol is often transformed into a more stable functional group prior to these reactions to avoid interference with the catalytic cycle.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide or triflate. libretexts.org A derivative of this compound, such as 3-fluoro-4-methoxybenzyl bromide, can be coupled with a wide range of aryl or vinyl boronic acids or their esters. This reaction is valued for its mild conditions and tolerance of numerous functional groups. nih.govlibretexts.org For instance, coupling a brominated derivative of the parent alcohol with various boronic esters can proceed efficiently, tolerating functionalities such as ketones, aryl chlorides, free alcohols, and various heterocyclic motifs including pyrazoles, indoles, and pyridines. nih.gov

Heck Reaction The Mizoroki-Heck reaction facilitates the formation of a C-C bond by coupling an unsaturated halide with an alkene. wikipedia.org An aryl bromide or iodide derived from this compound can react with various alkenes to generate substituted styrene (B11656) derivatives. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org These reactions often exhibit high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com The presence of fluorine-containing substrates is well-tolerated in Heck-type couplings. mdpi.com

Sonogashira Coupling To construct molecules with increased rigidity and extended π-conjugation, the Sonogashira coupling is employed. This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org A halide derivative of this compound can serve as the electrophile in this transformation. The reaction is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, although efficient copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govorganic-chemistry.org The Sonogashira reaction is compatible with a wide array of functional groups and has been successfully applied to complex substrates, including fluorinated heterocycles. soton.ac.uk

| Coupling Reaction | Reactants | Typical Catalytic System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Organoboron Compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Biaryl or Vinylarene Systems |

| Heck Reaction | Aryl Halide/Triflate + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkenes (Styrenes) |

| Sonogashira Coupling | Aryl Halide/Triflate + Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst (optional), Amine Base | Aryl Alkynes |

Cyclization Reactions Utilizing the Benzylic Moiety

The benzylic alcohol functional group is a key handle for initiating cyclization reactions to build carbocyclic and heterocyclic ring systems. These transformations often involve the generation of a reactive intermediate, such as a benzylic carbocation, which can be trapped intramolecularly.

Prins and Friedel-Crafts Type Cyclizations The benzylic alcohol can be a precursor to an electrophile for intramolecular cyclization. Under acidic conditions, such as with Lewis acids like BF₃·Et₂O or AlCl₃, the alcohol can be protonated, leading to the formation of a benzylic carbocation upon loss of water. beilstein-archives.org If a suitable nucleophile, such as an alkene, is present elsewhere in the molecule, a Prins-type cyclization can occur to form tetrahydropyran (B127337) rings. beilstein-journals.org Alternatively, this carbocation can be trapped by an electron-rich aromatic ring in an intramolecular Friedel-Crafts alkylation. beilstein-journals.org A cascade process involving a Prins cyclization followed by a Friedel-Crafts reaction has been established for synthesizing 4-aryl-tetralin structures. beilstein-archives.org The synthesis of the necessary aldehyde precursor for some Prins reactions can be achieved through oxidation of the primary alcohol. beilstein-archives.org

Synthesis of Heterocycles this compound and its derivatives are valuable starting materials for the synthesis of various oxygen and nitrogen-containing heterocycles. researchgate.net The alcohol can be used to alkylate a heteroatom, with the resulting intermediate undergoing subsequent cyclization. For instance, an attractive method for forming oxacycles is the intramolecular hydroalkoxylation of alkenyl alcohols. researchgate.net Furthermore, the aromatic ring itself can participate in annulation strategies to build fused heterocyclic systems like quinolines and carbazoles. researchgate.netrsc.org

| Cyclization Strategy | Key Reactive Intermediate/Precursor | Typical Reagents | Ring System Formed |

|---|---|---|---|

| Prins-type Cyclization | Homoallylic Alcohol / Benzylic Carbocation | Lewis Acid (e.g., BF₃·Et₂O, SnCl₄) | Tetrahydropyran |

| Intramolecular Friedel-Crafts | Benzylic Carbocation / Benzyl Halide | Lewis/Brønsted Acid | Fused Carbocycle (e.g., Tetralin) |

| Heterocycle Annulation | Functionalized Benzyl Derivative | Various (e.g., Polyphosphoric Acid) | Fused Heterocycles (e.g., Quinolines) |

Transformations Involving the Fluorine and Methoxy Substituents

The fluorine and methoxy groups on the aromatic ring are not merely passive substituents; they can be actively involved in chemical transformations, offering pathways for further molecular diversification.

Reactivity of the Methoxy Substituent The methoxy group can be cleaved to unveil a phenol (B47542) through O-demethylation. This transformation is synthetically valuable as it increases polarity and provides a new site for functionalization (e.g., O-acylation, O-alkylation, or participation in coupling reactions). Reagents such as boron tribromide (BBr₃) are commonly used for this purpose. The selective cleavage of a methoxy group is a key step in many synthetic sequences. For example, in a related system, deprotection of a methoxy group followed by cyclization with BBr₃ was used to afford a lactone, a building block for optically active atropisomers. researchgate.net

The electronic properties imparted by these substituents can also be exploited for orthogonal chemical strategies. For example, the p-methoxybenzyl (PMB) ether, a related protecting group, is typically cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The fluorine atom on the 3-fluoro-4-methoxybenzyl scaffold provides stability against such oxidizing conditions, allowing for selective deprotection strategies when both types of groups are present in a complex molecule. nih.govnih.gov

| Substituent | Transformation | Typical Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., Alkoxide, Amine), Organometallics | Ether, Amine, Alkyl/Aryl |

| Methoxy | O-Demethylation | Lewis Acid (e.g., BBr₃), Strong Acid (e.g., HBr) | Phenol |

Applications in Organic Synthesis and Medicinal Chemistry

Utilization as a Versatile Chemical Building Block and Intermediate

3-Fluoro-4-methoxybenzyl alcohol is a valuable and versatile chemical building block in organic synthesis. lookchem.comsigmaaldrich.com Its structure, which incorporates both a fluoro and a methoxy (B1213986) group, provides a unique platform for creating a wide range of more complex molecules. lookchem.com This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals, such as pesticides and herbicides. lookchem.com

The structural framework of this compound is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov These compounds are of significant interest in medicinal chemistry. For instance, derivatives of 1,2,4-triazoles, which can exhibit biological activities like lipase (B570770) and α-glucosidase inhibition, can be synthesized using precursors derived from related methoxybenzyl structures. nih.gov The synthesis often involves converting the benzyl (B1604629) alcohol to a more reactive species, such as a benzyl bromide, which can then be incorporated into the heterocyclic ring system. google.com

This compound is a useful precursor for creating derivatives of resveratrol (B1683913), a natural stilbene (B7821643) known for its potential health benefits. nih.govmdpi.comnih.gov A significant challenge with resveratrol is its low bioavailability, which has spurred research into synthesizing new derivatives to improve its pharmacological properties. nih.govmdpi.com By incorporating the fluoro-methoxy-substituted phenyl ring from this compound, chemists can generate novel resveratrol analogs. nih.gov Synthetic strategies often employ coupling reactions, such as the Wittig or Heck reactions, to construct the characteristic stilbene backbone. mdpi.combyu.edu For example, a common route involves preparing a phosphonate (B1237965) from a benzyl bromide and reacting it with a benzaldehyde (B42025) to form the stilbene double bond. mdpi.comresearchgate.net

Table 1: Synthesis of Resveratrol Derivatives

| Starting Material | Key Reaction | Product Type | Reference |

|---|---|---|---|

| 3,5-dimethoxybenzyl alcohol | Wittig Reaction | Methoxy-substituted resveratrol analogs | mdpi.com |

The versatility of this compound extends to the preparation of a wide array of aromatic and heteroaromatic systems. lookchem.com It serves as a building block for more complex organic molecules by allowing for the introduction of its specific substitution pattern onto larger scaffolds. lookchem.com The alcohol can be converted into a corresponding benzyl halide, a reactive intermediate that can participate in various coupling and substitution reactions to form larger, more functionalized aromatic structures. google.com

Role as a Protecting Group in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to ensure chemoselectivity. wikipedia.org this compound serves as the precursor for a specialized protecting group for alcohols. nih.govnih.govconsensus.appresearchgate.net

Researchers have developed the 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl (TBDPSFBn) protecting group from a derivative of this compound. nih.govnih.govconsensus.appresearchgate.net The synthesis begins with the related 3-fluoro-4-hydroxybenzoic acid, which is first protected with a tert-butyldiphenylsilyl (TBDPS) group and then reduced to form 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl alcohol. nih.gov This alcohol is then converted to its corresponding benzyl bromide, which is used to introduce the TBDPSFBn protecting group onto other alcohol functionalities. nih.gov

A significant advantage of the TBDPSFBn group is its orthogonality with other common protecting groups, especially the p-methoxybenzyl (PMB) ether. nih.govnih.govconsensus.appresearchgate.net Orthogonality allows for the selective removal of one protecting group without affecting another, which is critical in complex syntheses. nih.govyoutube.com The TBDPSFBn group is stable under conditions used to remove PMB ethers (e.g., using DDQ), and conversely, the PMB group remains intact when the TBDPSFBn group is cleaved. nih.govnih.govtotal-synthesis.com The TBDPSFBn group is removed under desilylation conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the silyl (B83357) ether portion and subsequently allows for the removal of the benzyl group. nih.govuwindsor.ca This selective deprotection strategy is crucial for the synthesis of complex molecules like oligosaccharides. nih.govnih.gov

Table 2: Protecting Group Orthogonality

| Protecting Group | Cleavage Reagent | Stability of Other Group | Reference |

|---|---|---|---|

| p-Methoxybenzyl (PMB) | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | TBDPSFBn is stable | nih.govnih.gov |

Strategic Design and Synthesis of Bioactive Derivatives

The 3-fluoro-4-methoxyphenyl motif is a privileged scaffold in medicinal chemistry, incorporated into molecules to enhance their pharmacological properties and interactions with biological targets.

The 3-fluoro-4-methoxybenzyl scaffold is a key component in the design of novel anticancer agents, leveraging its properties to improve potency and selectivity. mdpi.com The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group often provides critical hydrogen bonding interactions. nih.govnih.gov

One notable example is the development of β-lactam analogues of Combretastatin A-4 (CA-4), a potent microtubule-disrupting agent. The compound 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited powerful anticancer activity. nih.gov This molecule, synthesized from a derivative of this compound, was highly effective against human breast cancer cell lines, demonstrating the value of this substitution pattern. nih.gov

Derivatives of this compound have been incorporated into various heterocyclic systems known for their antineoplastic activity, including quinazolines, stilbenes, and thiadiazoles. researchgate.netmdpi.comnih.gov The electronic properties of the 3-fluoro-4-methoxyphenyl group are often crucial for the molecule's ability to inhibit key targets like tubulin polymerization or protein kinases. nih.govresearchgate.net

The table below presents research findings on the cytotoxic activity of compounds containing the 3-fluoro-4-methoxyphenyl moiety.

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Mechanism of Action | Reference |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 µM | Tubulin Polymerization Inhibition | nih.gov |

| MDA-MB-231 (Breast) | 0.620 µM | Tubulin Polymerization Inhibition | nih.gov | |

| 3,4-Methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene (related structure) | P388 (Leukemia) | 10⁻² - 10⁻³ µg/mL | Tubulin Polymerization Inhibition | nih.gov |

| Benzothiazole-pyrazole hybrid with C-6 methoxy and ortho-fluoro phenyl | PC-3 (Prostate) | 0.1–0.15 µM | Not specified | mdpi.com |

The specific electronic profile and steric properties of the 3-fluoro-4-methoxybenzyl group make it an attractive component for designing selective receptor ligands and potent enzyme inhibitors. nih.gov

Receptor Ligands: In the design of ligands for neuroreceptors, such as dopamine (B1211576) receptors, the introduction of fluorine can improve metabolic stability and blood-brain barrier penetration. nih.gov The methoxy group can serve as a key hydrogen bond acceptor, anchoring the ligand in the receptor's binding pocket. The combination of these features allows for fine-tuning of a ligand's affinity and selectivity for specific receptor subtypes. nih.gov

Enzyme Inhibitors: Structure-based drug design often utilizes moieties like the 3-fluoro-4-methoxyphenyl group to exploit differences between the active sites of target and off-target enzymes. nih.gov For instance, in the development of kinase inhibitors, this group can be oriented to interact with specific regions of the ATP-binding pocket. nih.gov Research on diimidazo[4,5-d:4′,5′-f] wiserpub.comCurrent time information in Bangalore, IN.diazepines as anticancer agents revealed that a hydrogen bond acceptor, such as a methoxy or fluoro group on a benzyl scaffold, was essential for successful interaction with the target protein. nih.gov Similarly, studies on benzothiazole (B30560) derivatives have shown that combining a methoxy group with a fluoro substituent can lead to synergistic inhibitory effects against cancer cell lines. mdpi.com

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled tracers to visualize and quantify biological processes. nih.gov this compound and its derivatives are valuable precursors for the synthesis of PET radioligands labeled with short-lived positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) or carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min).

The synthesis of PET tracers can be achieved through several strategies involving this scaffold:

¹¹C-Labeling: The phenolic precursor, 3-fluoro-4-hydroxybenzyl alcohol, can be reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate to produce [¹¹C-methoxy]-3-fluoro-4-methoxybenzyl alcohol. This labeled intermediate can then be incorporated into a target molecule. This O-methylation is a common and efficient radiolabeling strategy. nih.govresearchgate.net

¹⁸F-Labeling: While the compound already contains a stable fluorine atom, related precursors can be designed for radiofluorination. For example, a precursor with a suitable leaving group (e.g., nitro, trimethylammonium) at the 3-position of the ring could be reacted with [¹⁸F]fluoride. More complex strategies involve the use of iodonium (B1229267) ylides or boronic acid precursors for late-stage radiofluorination. researchgate.netnih.gov

A PET radioligand, 5-(4-((4-[¹⁸F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine , was synthesized for imaging tyrosine kinase B/C (TrkB/C) receptors, highlighting the utility of the methoxybenzyl core in designing brain-penetrant imaging agents. researchgate.net Another study successfully synthesized a PET ligand for the mGluR2 receptor, 5-(2-fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide , via O-methylation of the corresponding phenol (B47542), demonstrating excellent brain heterogeneity and favorable kinetics. nih.gov

Contributions to Materials Science and Engineering

While the primary applications of this compound are in medicinal chemistry and organic synthesis, its unique structure suggests potential utility in materials science. myskinrecipes.com The combination of a rigid aromatic ring, a reactive hydroxyl group, and fluorine substitution imparts properties that are desirable for the creation of advanced materials.

Potential applications include:

Monomer for Specialty Polymers: As a functionalized benzyl alcohol, it can be used as a monomer to synthesize polyesters, polyethers, or polycarbonates. The incorporation of the fluoro-methoxy-phenyl moiety into the polymer backbone would be expected to confer specific properties such as increased thermal stability, altered dielectric constant, hydrophobicity, and low surface energy, which are characteristic of fluorinated polymers.

Functional Coatings and Surfaces: Its derivatives could be used to create functional surface coatings. The fluorinated component would lower the surface energy, leading to hydrophobic and oleophobic properties, useful for creating self-cleaning or anti-fouling surfaces.

Liquid Crystals: The rigid, polarizable structure of the aromatic ring is a common feature in molecules designed for liquid crystal applications. The specific dipole moment arising from the fluoro and methoxy substituents could influence the mesophase behavior and electro-optical properties of liquid crystalline materials incorporating this moiety.

Although direct, extensive research in this area is not widely published, the fundamental properties of this compound make it a candidate for exploration in the development of novel functional materials.

Development of Functional Materials and Liquid Crystals

While the direct application of this compound in the synthesis of functional materials and liquid crystals is not widely reported in publicly available scientific literature, the structural motifs it possesses are relevant to these fields. The design of liquid crystals often involves the use of aromatic cores that can self-assemble into ordered phases. The presence of a fluorine substituent can influence intermolecular interactions and the mesomorphic properties of a molecule.

Research into liquid crystals often involves the synthesis of molecules with a rigid core and flexible terminal chains. For instance, Schiff base liquid crystals have been synthesized where a benzyloxy moiety is linked to one end of the molecule. google.com The synthesis of such materials demonstrates a modular approach where different substituted aromatic aldehydes and anilines are combined. While this compound itself is not directly used in the examples found, it could potentially serve as a precursor to a variety of building blocks for liquid crystal synthesis. For example, it could be oxidized to the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde (B1294953), which could then be reacted with a suitable aniline (B41778) to form a Schiff base.

The fluorine atom in the structure of this compound is of particular interest. Fluorine substitution is a known strategy in the design of liquid crystals to modulate properties such as dielectric anisotropy, viscosity, and melting point. Although specific studies employing this exact alcohol are not available, the broader context of fluorinated liquid crystals suggests that derivatives of this compound could be valuable in the development of new liquid crystalline materials with tailored properties.

Precursors for Optoelectronic Applications

The field of optoelectronics relies on materials that can interact with light, and organic molecules play a significant role in this area. While there is no direct evidence from the conducted research of this compound being used as a precursor for optoelectronic applications, its chemical structure is suggestive of potential in this domain. Aromatic compounds, particularly those with electron-donating (methoxy) and electron-withdrawing (fluoro) groups, can exhibit interesting photophysical properties.

For a molecule to be useful in optoelectronics, it often needs to be part of a larger conjugated system. This compound could be chemically modified to be incorporated into such systems. For example, it could be used to synthesize components for organic light-emitting diodes (OLEDs) or other organic electronic devices. The presence of the fluoro and methoxy groups could influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a larger molecule containing this fragment, thereby tuning its electronic and optical properties.

It is important to note that while the potential exists, the lack of specific research in this area means that the utility of this compound as a precursor for optoelectronic applications remains a topic for future investigation.

Biological and Pharmacological Investigations of 3 Fluoro 4 Methoxybenzyl Alcohol Derivatives

Anticancer Activity and Underlying Cellular Mechanisms

Derivatives of 3-Fluoro-4-methoxybenzyl alcohol have emerged as a noteworthy class of compounds in anticancer research. One such derivative, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), has been specifically investigated for its effects on hepatocellular carcinoma (HCC), one of the most common types of liver cancer. nih.govnih.gov The compound was initially designed with the intent of inhibiting tubulin assembly, a critical process for cell division. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., Huh7)

Research has demonstrated that FMTC effectively suppresses the proliferation of the human liver cancer cell line, Huh7. nih.govnih.gov The inhibitory effect on cell division was found to be dose-dependent. nih.gov This fundamental observation of antiproliferative activity has prompted deeper investigations into the specific cellular events triggered by this compound.

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

The primary mechanism by which FMTC inhibits cancer cell growth is through the disruption of the cell cycle. nih.gov Flow cytometry analysis revealed that treating Huh7 cells with FMTC, at concentrations greater than 200 nM for 24 hours, led to a significant increase in the proportion of cells accumulating in the G2/M phase of the cell cycle. nih.gov This indicates that the compound effectively halts mitotic progression, preventing the cancer cells from completing the division process. nih.gov The arrest of the cell cycle at this critical checkpoint is a common strategy for many anticancer agents. researchgate.netmdpi.com

Apoptosis Induction Pathways

Prolonged cell cycle arrest induced by a chemical agent often leads to the initiation of programmed cell death, or apoptosis. nih.gov In the case of Huh7 cells treated with FMTC, the sustained arrest in the G2/M phase was observed to trigger apoptosis. nih.gov This suggests that once the cell's machinery detects irreparable disruption to the cell division process, it activates intrinsic pathways to eliminate the damaged cell, a crucial mechanism for preventing the propagation of cancerous cells.

Modulation of Key Regulatory Proteins (e.g., p21, histone H3 phosphorylation)

The anticancer effects of FMTC are rooted in its ability to modulate specific proteins that regulate the cell cycle and mitosis. nih.govnih.gov A key finding is that FMTC treatment leads to the upregulation of the p21 protein. nih.govnih.gov The p21 protein is a well-known cyclin-dependent kinase (Cdk) inhibitor that plays a critical role in enforcing cell cycle checkpoints. mdpi.com By increasing p21 levels, FMTC effectively puts the brakes on the cell cycle machinery, leading to the observed G2/M arrest. nih.govnih.gov

Furthermore, FMTC treatment resulted in increased phosphorylation of histone H3 on serine 10 (H3S10P) and noticeable chromatin condensation in Huh7 cells. nih.govnih.gov The phosphorylation of histone H3 is a hallmark of mitotic arrest. nih.gov These molecular changes confirm that FMTC's antiproliferative effects are mediated through the disruption of mitosis. nih.govnih.gov Interestingly, the compound did not affect the levels of cyclin B1, another key protein in mitosis, suggesting a specific pathway of action that is not dependent on cyclin B1 suppression. nih.gov

| Regulatory Protein | Observed Effect | Cellular Consequence | Reference |

|---|---|---|---|

| p21 | Upregulation | Induction of G2/M cell cycle arrest | nih.govnih.gov |

| Phospho-histone H3 (Ser-10) | Increased levels | Indication of mitotic arrest | nih.govnih.gov |

| Cyclin B1 | No significant change | Mitotic arrest is not driven by cyclin B1 suppression | nih.gov |

Tubulin Polymerization Inhibition

The compound FMTC was originally designed as an inhibitor of tubulin assembly. nih.govnih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. mdpi.comresearchgate.net The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net This mechanism is shared by a number of well-known anticancer agents. nih.govnih.gov The structural relationship of this compound derivatives to other known tubulin inhibitors, such as those with methoxyphenyl moieties, supports this proposed mechanism of action. nih.gov The observed G2/M arrest and mitotic disruption in cells treated with FMTC are consistent with the effects expected from a tubulin polymerization inhibitor. nih.govnih.gov

Antimicrobial Activity Studies

In addition to anticancer properties, derivatives incorporating the fluorobenzoyl moiety have been investigated for their antimicrobial potential. The rise of drug-resistant bacteria necessitates the discovery of novel antibacterial agents. nih.gov

A study focusing on a series of fluorobenzoylthiosemicarbazides, which are derivatives, tested their activity against a panel of Gram-positive bacteria. nih.gov The results indicated that the antibacterial efficacy was highly dependent on the specific substitutions on the molecule. The most promising activity was observed in trifluoromethyl derivatives, which were effective against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds displayed minimum inhibitory concentrations (MICs) in the range of 7.82 to 31.25 μg/mL. nih.gov In contrast, their cyclized counterparts, 1,2,4-triazoles, did not show potent activity. nih.gov Another study on benzyl (B1604629) alcohol derivatives also reported concentration-dependent antibacterial activity, with some compounds showing efficacy against P. aeruginosa and S. aureus. semanticscholar.org

| Compound Class | Target Organism | Activity Range (MIC) | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

| 1,2,4-Triazoles (cyclized derivatives) | Gram-positive bacteria | Devoid of potent activity | nih.gov |

Receptor Binding and Selectivity Profiles

The specific arrangement of substituents on the phenyl ring of this compound derivatives plays a crucial role in their interaction with biological targets, leading to varying degrees of affinity and selectivity.

The dopamine (B1211576) D3 receptor (D3R) is a key target for the development of treatments for substance use disorders and other neuropsychiatric conditions. nih.gov The development of D3R-selective ligands is challenging due to the high similarity between the D3R and D2R, especially within the primary binding site. nih.gov Research has shown that derivatives incorporating a fluorinated methoxybenzyl-like moiety can achieve high affinity and selectivity for the D3R.

A general pharmacophore for D3 receptor antagonists includes an aromatic region, a hydrogen-bond acceptor, a linker, and an amine group. nih.gov The 4-phenylpiperazine scaffold has been identified as a primary recognition element for D2-like receptors, while selectivity for the D3R is often determined by the linker connecting this core to a terminal aryl group. dundee.ac.uk

In the design of selective D3R ligands, N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides have been synthesized and evaluated. dundee.ac.uk These studies revealed that the carboxamide linker is critical for D3R selectivity. dundee.ac.uk For instance, certain derivatives in this series have demonstrated over 1000-fold selectivity for the D3R over the D2R. nih.govdundee.ac.uk Chimeric receptor studies have further pinpointed the second extracellular (E2) loop as a significant contributor to this binding selectivity. dundee.ac.uk

The following table summarizes the binding affinities of representative compounds, illustrating the high affinity and selectivity achievable for the D3 receptor.

| Compound ID | Description | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |

| 8d | N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamide derivative | Data not specified | Data not specified | >1000-fold |

| 8j | N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamide derivative | Data not specified | Data not specified | >1000-fold |

| 20e | Fluorine-containing N-(2-methoxyphenyl)piperazine analogue | 0.17 | Data not specified | 163-fold |

| 12 | Pramipexole-related D3 ligand | 0.41 | Data not specified | 800-fold vs D2 |

The proteasome is a validated drug target for several infectious diseases, including Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. dundee.ac.ukdundee.ac.uk Inhibition of the T. cruzi proteasome disrupts essential cellular processes like cell division and differentiation, ultimately blocking parasite growth. nih.gov Research efforts are focused on identifying inhibitors that are selective for the parasite's proteasome over the human equivalent to minimize toxicity. nih.govnih.gov These inhibitors often target the chymotrypsin-like activity of the proteasome. nih.gov

While extensive research is ongoing to discover novel T. cruzi proteasome inhibitors through methods like high-throughput screening and structure-based design, a review of the current scientific literature does not indicate that derivatives of this compound have been specifically investigated for this biological activity. nih.govdundee.ac.uknih.gov The existing research on T. cruzi proteasome inhibitors focuses on different chemical scaffolds. dundee.ac.ukresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The systematic modification of the chemical structure of this compound derivatives has provided deep insights into the molecular features that govern their biological activity and pharmacological properties.

The fluorine atom and methoxy (B1213986) group on the benzyl ring are critical determinants of the biological activity of these derivatives. In the context of dopamine receptor ligands, these substituents influence both binding affinity and selectivity.

Fluorine: The introduction of a fluorine atom can significantly impact ligand-receptor interactions. nih.gov In a series of D3R ligands, a 4-fluorophenyl analogue was found to be superior in terms of D3R selectivity while maintaining strong affinity. nih.gov The position of the fluorine is crucial; for example, a 2-fluoro-3-methoxyphenyl analogue was observed to decrease both D3R and D2R affinities compared to other substitution patterns. nih.gov

Methoxy Group: The methoxy substituent also plays a key role. Studies have shown that a methoxy group at the 4-position of the phenyl ring is generally well-tolerated and can contribute to high D3R affinity. nih.gov In contrast, moving the methoxy group to the 3-position can lead to a decrease in D3R affinity. nih.gov The presence of a 2-methoxyphenylpiperazine moiety has been a common feature in the development of potent and selective D3R ligands. nih.gov

For D3R ligands derived from a 4-phenylpiperazine core, the linker that separates this primary pharmacophore from the terminal aryl moiety is a major determinant of receptor selectivity. dundee.ac.uk

Linker Length: The length of the alkyl chain linker has a direct impact on D3R affinity and selectivity. dundee.ac.uk Increasing the linker length from one to three methylene (B1212753) units can lead to a progressive decrease in efficacy at the D3R. dundee.ac.uk

Linker Rigidity and Functionalization: Introducing rigidity or functional groups into the linker can further refine selectivity. For instance, functionalizing a butyl linker with a hydroxyl group can create a chiral center, with the R-enantiomer showing higher D3R affinity than the S-enantiomer. nih.gov The inclusion of a carboxamide group within the linker has been identified as a pivotal element for achieving high D3R selectivity. dundee.ac.uk Furthermore, replacing a saturated linker with a trans double bond has been shown to increase efficacy at the D3R while having minimal effect at the D2R. researchgate.net

The physicochemical properties of these derivatives, which are influenced by their structural components, govern their ADME profiles.

Fluorine's Role in ADME: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and other pharmacokinetic properties. mdpi.com The small size and high electronegativity of fluorine can block metabolic sites and improve membrane permeation. mdpi.com

Solubility and Bioavailability: A significant challenge in the development of potent D3R ligands is their often poor aqueous solubility, which can limit their in vivo evaluation and therapeutic potential. mdpi.com Structural modifications, including those involving the linker and substituent groups, are actively pursued to overcome this limitation.

Brain Penetration: For CNS targets like the dopamine D3 receptor, the ability of a compound to cross the blood-brain barrier is essential. Studies on radiolabeled piperazine (B1678402) derivatives containing a fluorobenzamide moiety have demonstrated significant brain uptake, indicating that such structures are capable of penetrating the CNS. nih.gov For example, one [¹⁸F]-labeled derivative showed a brain uptake of 6.59% of the injected dose per gram at 2 minutes post-injection in mice, with a brain-to-blood ratio of 3.67 at 15 minutes. nih.gov

Advanced Spectroscopic and Computational Analysis of 3 Fluoro 4 Methoxybenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Fluoro-4-methoxybenzyl alcohol, a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR provides a comprehensive picture of its atomic arrangement and electronic environment.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the benzylic methylene (B1212753) group, and the hydroxyl proton.

Experimental data found in patent literature for a derivative incorporating the 3-fluoro-4-methoxybenzyl moiety shows aromatic signals at δ 7.06 - 7.17 (m, 2H) and 6.96 - 7.05 (m, 1H). google.comgoogle.com The aromatic region is complex due to the substitution pattern. The proton at C2 (ortho to the fluorine) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at C6. The proton at C6 would be a doublet, and the proton at C5 a doublet of doublets.

The expected signals for the non-aromatic protons, based on general principles for benzyl (B1604629) alcohols, are:

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated in the range of δ 4.5-4.7 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration, typically appearing between δ 1.5 and 5.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2, H-5, H-6) | ~6.9 - 7.2 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. google.comgoogle.com |

| Benzylic (-CH₂) | ~4.5 - 4.7 | Singlet (s) or Doublet (d) | Coupling to -OH proton may or may not be observed. |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | Sharp signal characteristic of a methoxy group. |

| Hydroxyl (-OH) | Variable (e.g., 1.5-5.0) | Broad Singlet (br s) | Shift and broadening are concentration and solvent dependent. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound will show eight distinct signals. The carbon atom attached to the fluorine (C-3) will exhibit a large coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of fluorinated aromatics. Other carbons in the aromatic ring will also show smaller C-F couplings (²JC-F, ³JC-F, etc.).

Based on established substituent effects, the predicted chemical shifts are as follows:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling | Notes |

|---|---|---|---|

| C-1 (C-CH₂OH) | ~133-135 | Small coupling | Quaternary carbon, shift influenced by both F and OCH₃ groups. |

| C-2 | ~115-117 | ²JC-F | Shielded by methoxy group, coupled to fluorine. |

| C-3 (C-F) | ~150-155 | ¹JC-F (~240-250 Hz) | Large one-bond coupling constant is characteristic. |

| C-4 (C-OCH₃) | ~147-149 | ²JC-F | Deshielded by oxygen, coupled to fluorine. |

| C-5 | ~114-116 | ³JC-F | Shielded by methoxy group. |

| C-6 | ~120-122 | ⁴JC-F | Less affected by substituents. |

| -CH₂OH | ~64-66 | Possible small coupling | Typical shift for a benzylic alcohol carbon. |

| -OCH₃ | ~55-57 | No direct coupling | Typical shift for an aromatic methoxy carbon. |

Fluorine (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range. nist.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For monofluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. The presence of the electron-donating methoxy group at the para position and the hydroxymethyl group at the meta position will influence this value. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (at C-2 and C-5).

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₉FO₂, giving it a molecular weight of 156.15 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 156. Key fragmentation pathways for benzyl alcohols typically include:

Loss of a hydrogen atom: A peak at M-1 (m/z = 155).

Loss of water (H₂O): A peak at M-18 (m/z = 138).

Loss of a hydroxyl radical (•OH): A peak at M-17 (m/z = 139), leading to the formation of a fluorinated methoxybenzyl cation.

Loss of the CH₂OH group: A peak at M-31 (m/z = 125).

Formation of a substituted tropylium (B1234903) ion: The benzyl cation can rearrange to a stable tropylium-like ion, which is often a prominent peak in the spectra of benzyl derivatives.

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the molecular properties that are not always accessible through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of benzyl alcohol derivatives is of significant interest as it dictates their physical and chemical properties. Studies on related fluorinated benzyl alcohols show that the presence and position of fluorine atoms strongly influence the molecule's preferred shape. nih.govnih.gov

For this compound, the key conformational variable is the dihedral angle defined by the C(2)-C(1)-C(α)-O bond, which describes the orientation of the hydroxymethyl group relative to the aromatic ring. Computational analyses, such as those using Density Functional Theory (DFT), indicate that for many benzyl alcohols, conformations where the C-O bond is perpendicular to the plane of the benzene (B151609) ring are energetically favored. nih.gov

The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position introduces complex electronic and steric effects:

Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the methoxy group's oxygen or the fluorine atom might stabilize certain conformations.

Dipole-Dipole Interactions: The interaction between the C-F, C-O (methoxy), and C-O (alcohol) bond dipoles will play a crucial role in determining the lowest energy conformer. researchgate.net

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule in solution, showing how solvent interactions and thermal energy allow the molecule to transition between different stable conformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, a robust understanding can be extrapolated from research on analogous substituted benzyl alcohols and related phenolic compounds. Methodologies such as DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are standard for optimizing molecular geometry and predicting electronic properties. nih.gov

The electronic characteristics of this compound are dictated by the interplay of its substituent groups: the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the hydroxymethyl group. The fluorine atom, due to its high electronegativity, and the methoxy group influence the electron density distribution across the benzene ring. This, in turn, affects the molecule's reactivity and intermolecular interactions.

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and alcohol groups. In contrast, the LUMO would likely be distributed over the aromatic ring, with significant contributions from the regions influenced by the electron-withdrawing fluorine atom.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms and the fluorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl hydrogen and the hydrogens of the methyl and methylene groups, marking them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing electron delocalization and hyperconjugative interactions. These calculations would reveal the nature of the bonding and the extent of charge transfer between the substituent groups and the aromatic ring.

Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative Data based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

Molecular Docking and Dynamics for Ligand-Target Interactions